molecular formula C10H8BrNO2 B2958384 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866151-05-5

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2958384
CAS No.: 866151-05-5
M. Wt: 254.083
InChI Key: BACOHFXAGUZTAQ-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one (CAS 866151-05-5) is a brominated and methylated derivative of the privileged 1,3-benzoxazin-4-one heterocyclic scaffold. This compound is offered for research applications, particularly in organic synthesis and early-stage drug discovery. Benzoxazinones are recognized as a significant class of fused N,O-heterocyclic compounds with a broad spectrum of reported biological properties, including anticancer, antibacterial, antiviral, and antifungal activities . The core benzoxazinone structure is known to be a versatile building block for the synthesis of more complex nitrogen-containing heterocycles, such as quinazolinones, which are of sustained interest in medicinal chemistry . The reactive sites within the benzoxazinone core make it a valuable precursor for various cyclization and functionalization reactions . The specific bromo and methyl substitutions on this derivative make it a potential intermediate for further synthetic exploration, such as in metal-catalyzed cross-coupling reactions or as a substrate in the development of novel pharmacologically active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACOHFXAGUZTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Properties/Activities References
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one 6,7-OCH₃; 2-CH₃ Enhanced nucleophilic reactivity due to methoxy groups; used in synthetic chemistry
2-Phenoxy-4H-3,1-benzoxazin-4-one derivatives 2-OPh; 2,4-Cl or Br Herbicidal activity (IC₅₀ ≈ 2,4-D); halo groups at 2/4 positions critical for potency
7-Chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one 7-Cl; 2-NH(2-I-C₆H₄) Potent C1r serine protease inhibition (improved over FUT-175); increased hydrolytic stability
2-(Substituted)-4H-3,1-benzoxazin-4-ones Variable at position 2 Anticancer activity (IC₅₀: 32.8–92.1 µg/mL against A549, MCF7, HePG2)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine at position 8 (in the target compound) likely enhances electrophilicity and binding affinity in enzyme inhibition, similar to chloro and iodo substituents in analogs .
  • Methyl Groups: The 2,6-dimethyl substitution may improve metabolic stability and lipophilicity compared to methoxy or phenoxy derivatives, influencing pharmacokinetics .
  • Halo Substituents: Positional effects are critical; 2,4-dichlorophenoxy derivatives exhibit herbicidal activity, while bromine at position 8 (target) may favor enzyme inhibition .

Key Findings :

  • The target compound’s bromine and methyl groups may synergize for protease inhibition, analogous to iodo/chloro substituents in C1r inhibitors .
  • Unlike herbicidal analogs requiring 2,4-dihalo substitution , the target’s 8-bromo group may direct activity toward mammalian enzymes.

Comparison :

  • The target compound is likely synthesized via iminium cation cyclization (), offering high yields (≥75%) and avoiding energy-intensive heating .
  • Traditional methods (e.g., anthranilic acid cyclocondensation) require harsher conditions but allow broader substituent variation .

Structure-Activity Relationship (SAR)

  • Position 2: Methyl or aryl groups (e.g., phenoxy) enhance bioactivity. Methyl improves stability; phenoxy boosts herbicidal effects .
  • Position 6: Methyl substitution in the target compound may sterically hinder non-specific interactions, improving selectivity .
  • Position 8 : Bromine’s size and electronegativity favor hydrophobic binding pockets in proteases, similar to iodo in C1r inhibitors .
  • Core Modifications: Reversing N/O positions (1,3-benzoxazinones vs. 3,1) creates bioisosteres with comparable SAR but ~2-fold higher potency .

Biological Activity

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, while also presenting relevant data tables and case studies.

The molecular formula of this compound is C10H8BrNO2C_{10}H_{8}BrNO_{2}. Its structure features a bromine atom at the 8-position and two methyl groups at the 2 and 6 positions of the benzoxazinone ring. This unique substitution pattern contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates both antibacterial and antifungal activities. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial0.025 mg/mL
Escherichia coliAntibacterial0.020 mg/mL
Candida albicansAntifungal0.015 mg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

Cytotoxicity studies have been conducted on various cell lines to evaluate the potential of this compound as an anticancer agent. In one study involving P388 leukemia cells, the compound exhibited significant cytotoxic effects with an ID50 value of approximately 9.9μM9.9\mu M . The alterations in cell cycle distribution indicate its potential mechanism of action in inhibiting cancer cell proliferation.

Cell Line ID50 (µM) Effect
P3889.9Cytotoxicity observed
HeLa8.9Induction of apoptosis

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. For example, it has been shown to inhibit chymotrypsin activity effectively, which is vital for various physiological processes. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The inhibition of enzymes such as chymotrypsin suggests that this compound may interfere with protein digestion and other metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the effectiveness of benzoxazinone derivatives in various biological contexts:

  • Anticancer Activity : A study demonstrated that benzoxazinones could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
  • Antimicrobial Efficacy : Another research focused on synthesizing new benzoxazinone derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
  • Vasorelaxant Properties : The vasorelaxant activity was characterized in rat aortic rings precontracted with potassium chloride, revealing potential applications in cardiovascular health .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Reference
MechanochemicalTCT, PPh₃, solvent-free, 60°C, 2 h85–90
Acyl Chloride CyclizationBromoanthranilic acid, pyridine, 0°C70–75
Green SynthesisEthyl lactate, microwave-assisted65–70

Basic: How should researchers purify and characterize this compound?

Methodological Answer:
Purification:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures (2:1 v/v) to remove unreacted starting materials .
  • Column Chromatography: For complex mixtures, employ silica gel with cyclohexane/ethyl acetate (3:1) as the mobile phase .

Characterization:

  • TLC: Monitor reaction progress using hexane:ethyl acetate (2:1); visualize under UV (Rf ~0.5) .
  • Spectroscopy:
    • FT-IR: Key peaks include C=O (1705–1710 cm⁻¹), C-Br (520–530 cm⁻¹), and C=N (1645–1650 cm⁻¹) .
    • ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.5–2.6 ppm) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 241.05 (C₉H₆BrNO₂) .

Advanced: How does bromine substitution at position 8 influence the reactivity of benzoxazinone derivatives?

Methodological Answer:
The electron-withdrawing bromine atom increases electrophilicity at the carbonyl group (C4), enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). This facilitates ring-opening reactions to form quinazolinone derivatives . Bromine also stabilizes intermediates via resonance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Observations:

  • Ring-Opening Reactions: Refluxing with amines in acetic acid yields 3-substituted quinazolin-4(3H)-ones (70–80% yield) .
  • Steric Effects: The 2,6-dimethyl groups hinder nucleophilic attack at adjacent positions, favoring reactivity at C4 .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Follow these steps:

Purity Verification: Re-analyze compound purity via HPLC (≥95%) and elemental analysis .

Assay Reproducibility:

  • Test under standardized conditions (e.g., fixed pH, temperature).
  • Use positive controls (e.g., metformin for antidiabetic assays) .

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 6-bromo-2-phenyl derivatives) to isolate pharmacophoric groups .

Example: In antibacterial assays, discrepancies in MIC values may stem from solvent residues (e.g., DMSO). Repurify the compound and retest using broth microdilution .

Advanced: What analytical challenges arise in distinguishing this compound from its structural isomers?

Methodological Answer:
Isomers with bromine at adjacent positions (e.g., 7-bromo) require advanced techniques:

  • X-ray Crystallography: Resolve crystal packing differences (e.g., CCDC 2032776 for analogous structures) .
  • NOESY NMR: Detect spatial proximity of methyl groups to confirm substitution patterns .
  • DFT Calculations: Compare computed vs. experimental IR/NMR spectra to validate structures .

Q. Table 2: Spectroscopic Markers for Isomer Discrimination

Isomer¹³C NMR (C4=O, ppm)IR C-Br (cm⁻¹)
8-Bromo-2,6-dimethyl168.2528
7-Bromo-2,6-dimethyl167.8532

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
  • QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to prioritize synthetic targets .
  • ADMET Prediction: Employ SwissADME to optimize pharmacokinetic properties (e.g., logP ≤3 for blood-brain barrier penetration) .

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